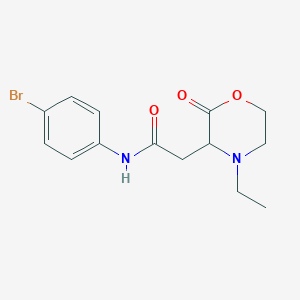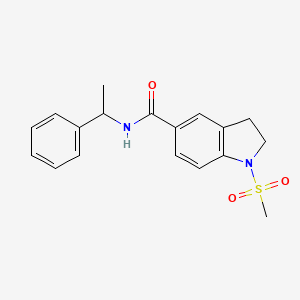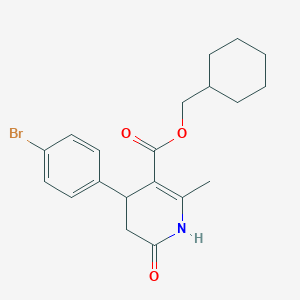![molecular formula C17H25NO3S B4838051 N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4838051.png)
N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide
Overview
Description
N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound was first synthesized in 2008 and has since been the subject of numerous scientific investigations. In
Mechanism of Action
N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide acts as a potent inhibitor of several kinases, including CDK2 and CDK9. By inhibiting these kinases, this compound disrupts the cell cycle and induces apoptosis in cancer cells. The compound has also been shown to inhibit the activity of the transcription factor STAT3, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. The compound has also been shown to inhibit tumor growth in animal models of cancer, suggesting that it may have therapeutic potential in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide is that it is a small molecule inhibitor, making it easy to synthesize and administer in lab experiments. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several areas of research that could be explored in the future to further understand the potential therapeutic applications of N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of CDK2 and CDK9, which could potentially be used in the treatment of cancer. Additionally, further studies could be conducted to investigate the safety and efficacy of this compound in human clinical trials. Finally, the mechanism of action of this compound could be further elucidated to better understand how the compound induces cell cycle arrest and apoptosis in cancer cells.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown potential therapeutic applications in cancer treatment. The compound inhibits several kinases, including CDK2 and CDK9, and has been shown to induce cell cycle arrest and apoptosis in cancer cells. While there are limitations to its use in lab experiments, this compound represents a promising avenue for future research into the development of new cancer treatments.
Scientific Research Applications
N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide has been studied extensively for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the activity of several kinases, including the cell cycle-regulating kinase CDK2, which is overexpressed in many types of cancer. Studies have also shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new cancer treatments.
Properties
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-20-15-9-5-6-10-16(15)21-13-17(19)18-11-12-22-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVYXQUDJZIPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCSC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4837968.png)
![4-methyl-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B4837971.png)



![N-(4-chlorobenzyl)-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4837998.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethylphenyl)quinoline](/img/structure/B4838012.png)
![1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4838022.png)
![4-oxo-4-[(3-phenylpropyl)amino]-2-butenoic acid](/img/structure/B4838034.png)
![2-[({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol](/img/structure/B4838066.png)


![methyl 4-ethyl-5-methyl-2-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4838083.png)
![N-(4-acetylphenyl)-2-{[4-oxo-3-(3-pyridinylmethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4838088.png)
